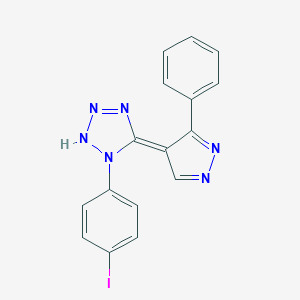
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is not fully understood. However, it has been suggested that this compound acts as a potent inhibitor of various enzymes and proteins, including COX-2, MMPs, and HDACs. These enzymes and proteins play a crucial role in the development and progression of various diseases, and inhibition of these targets by (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to inhibit the growth of various cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is its ability to inhibit various enzymes and proteins, making it a potent candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole. One of the most significant directions is the development of novel drug candidates based on this compound. The identification of new targets for this compound and the optimization of its pharmacological properties may lead to the development of potent drugs for the treatment of various diseases. Another future direction is the investigation of the potential applications of this compound in materials science and catalysis.
Conclusion:
In conclusion, (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a promising compound with potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. The synthesis of this compound can be achieved through several methods, and it has shown promising results in scientific research. The mechanism of action of this compound is not fully understood, but it has been suggested to act as a potent inhibitor of various enzymes and proteins. (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has various biochemical and physiological effects, and its future directions include the development of novel drug candidates and investigation of potential applications in materials science and catalysis.
Synthesemethoden
The synthesis of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole can be achieved through several methods. One of the most common methods is the reaction between 4-iodoaniline and 3-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of sodium azide and copper (I) iodide. The reaction takes place under reflux conditions in DMF (Dimethylformamide) solvent for several hours, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Produktname |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Molekularformel |
C16H11IN6 |
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11IN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
InChI-Schlüssel |
XSNFEQGKMFSYRQ-JQIJEIRASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)I |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)




![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
